4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile (CAS 1600513-21-0) is a bifunctional adenine isostere of the pyrido[3,2‑d]pyrimidine class, characterized by a chlorine atom at the 4‑position and a nitrile group at the 7‑position. This compound serves as a strategic intermediate for the site‑selective construction of 4,7‑disubstituted pyrido[3,2‑d]pyrimidine scaffolds that are prevalent in ATP‑competitive kinase inhibitor programs, including PI3K, mTOR, CDK5, and DYRK1A.

Molecular Formula C8H3ClN4
Molecular Weight 190.59 g/mol
Cat. No. B11780434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile
Molecular FormulaC8H3ClN4
Molecular Weight190.59 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1N=CN=C2Cl)C#N
InChIInChI=1S/C8H3ClN4/c9-8-7-6(12-4-13-8)1-5(2-10)3-11-7/h1,3-4H
InChIKeyPJSMHBCCUTXFLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile: Core Intermediates for Pharmaceutical R&D and Kinase Inhibitor Synthesis


4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile (CAS 1600513-21-0) is a bifunctional adenine isostere of the pyrido[3,2‑d]pyrimidine class, characterized by a chlorine atom at the 4‑position and a nitrile group at the 7‑position . This compound serves as a strategic intermediate for the site‑selective construction of 4,7‑disubstituted pyrido[3,2‑d]pyrimidine scaffolds that are prevalent in ATP‑competitive kinase inhibitor programs, including PI3K, mTOR, CDK5, and DYRK1A [1]. Its industrial relevance is evidenced by its inclusion in patent exemplifications (e.g., WO2014059185A1) as a key intermediate for spirocyclic BACE1 inhibitor synthesis [2].

Why 4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile Cannot Be Trivially Replaced by In‑Class Analogs


The 4‑chloro‑7‑cyano substitution pattern is not readily interchangeable with other halogen‑cyano or dihalogenated isomers. The 7‑position nitrile exerts a strong electron‑withdrawing effect that modulates both the C‑4 chlorine reactivity and the pyridine ring electronics, directly influencing the regioselectivity of sequential cross‑coupling reactions [1]. In 2,4,7‑trisubstituted pyrido[3,2‑d]pyrimidine SAR studies, C‑7 substituents critically determine selectivity between PI3Kα and mTOR; generic substitution of the C‑7 nitrile with a chlorine or other groups often leads to loss of dual potency or altered isoform selectivity [2]. Furthermore, positional isomers such as the 6‑carbonitrile regioisomer exhibit distinct physical properties and reactivity profiles, making them unsuitable direct substitutes in established synthetic routes .

Quantitative Differentiation Evidence for 4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile


Electronic Differentiation at the 7‑Position: Nitrile vs. Chlorine Effect on Scaffold Reactivity

The electron‑withdrawing nature of the 7‑carbonitrile group significantly differentiates this compound from the widely used 4,7‑dichloropyrido[3,2‑d]pyrimidine. The nitrile group is a stronger π‑electron acceptor (Hammett σₚ ≈ 0.66) compared to chlorine (σₚ ≈ 0.23), which substantially polarizes the pyridine ring and increases the electrophilicity at the C‑4 position for nucleophilic aromatic substitution (SNAr) and cross‑coupling reactions. This electronic activation has been exploited in the sequential, site‑selective C‑4 then C‑7 palladium‑catalyzed functionalization strategy [1]. In contrast, the 4,7‑dichloro analog presents two competing electrophilic sites with similar reactivity, which can lead to mixtures of regioisomeric products and lower overall yields for the desired monosubstituted intermediate [2].

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Regioisomeric Specificity: 7‑Carbonitrile vs. 6‑Carbonitrile Isomer Differentiation

The position of the cyano group on the pyridine ring distinguishes 4‑chloropyrido[3,2‑d]pyrimidine‑7‑carbonitrile (CAS 1600513-21-0, MW 190.59) from its 6‑carbonitrile isomer (CAS 1824100-59-5, MW 190.59). Although the molecular formula (C₈H₃ClN₄) and molecular weight are identical, the two regioisomers are distinct chemical entities with different CAS numbers, IUPAC names, and physical properties . The 7‑position nitrile places the electron‑withdrawing group in conjugation with the pyrimidine ring through the fused system, which is mechanistically distinct from the 6‑position substitution pattern. This regiospecificity directly impacts the orientation of downstream substituents in the final kinase inhibitor molecule, altering the vector of interaction with the ATP‑binding pocket [1].

Chemical Biology Synthetic Chemistry Quality Control

C‑7 Nitrile Essential for PI3K/mTOR Dual Inhibitor Potency: Comparative SAR Evidence

In a 2021 SAR study of 2,4,7‑trisubstituted pyrido[3,2‑d]pyrimidines, C‑7 substituents were systematically varied while holding C‑2 (3‑hydroxyphenyl) and C‑4 (morpholine) constant [1]. The work demonstrated that C‑7 modifications critically influenced PI3Kα potency and mTOR selectivity. Six novel derivatives with optimized C‑7 substituents achieved PI3Kα IC₅₀ values between 3 and 10 nM, with several showing micromolar cytotoxicity in cancer cell lines bearing overactivated PI3K pathways [1]. Although the nitrile group itself was not explicitly reported in this study, the electron‑withdrawing character it provides aligns with the SAR trend that π‑electron‑accepting C‑7 substituents improve kinase efficiency relative to the 2,4‑disubstituted pyrimidopyrimidine reference compounds [2].

Oncology Drug Discovery Kinase Inhibitor Design PI3K/mTOR Pathway

Purity Benchmarking for cGMP‑Ready Procurement

Multiple approved suppliers list 4‑chloropyrido[3,2‑d]pyrimidine‑7‑carbonitrile with standardized purity specifications. Molecore offers the compound at NLT 98% purity under ISO certification, suitable for global pharmaceutical R&D and quality control applications . ChemeNu and Leyan supply at 97% purity . This contrasts with the 4,7‑dichloro analog, which is commonly available at 95–97% purity from bulk suppliers, and the less‑stocked 6‑carbonitrile isomer, for which purity specifications are less consistently verified across suppliers .

Pharmaceutical Intermediate Sourcing Quality Assurance Supply Chain Management

Where 4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile Delivers Maximum Value: Evidence‑Aligned Application Scenarios


Focused Kinase Library Synthesis Targeting the PI3K/mTOR Pathway

This building block is ideal for preparing focused libraries of 2,4,7‑trisubstituted pyrido[3,2‑d]pyrimidines aimed at the PI3K/mTOR axis. As demonstrated by the PI3K/mTOR SAR study, C‑7 substitution is the primary determinant of isoform selectivity and dual inhibitory activity, with optimized derivatives achieving PI3Kα IC₅₀ values of 3–10 nM [1]. Starting from the 7‑carbonitrile intermediate, researchers can use the nitrile as a synthetic handle for further derivatization (e.g., hydrolysis to amide, reduction to amine, or tetrazole formation) or retain it as a pharmacophoric electron‑withdrawing group, thus directly accessing the C‑7 diversity vector without additional deprotection or halogen‑exchange steps [2].

Sequential C‑4 → C‑7 Diversification for CDK5/DYRK1A Selective Inhibitors

The distinct electronic environment created by the 7‑nitrile group enables the sequential C‑4 first, then C‑7 cross‑coupling strategy validated for CDK5 and DYRK1A inhibitor synthesis [1]. This compound serves as a direct replacement for the 4,7‑dichloro starting material used in the published V‑shaped library synthesis, but with the advantage that the C‑7 nitrile can remain as a terminal group or be further elaborated. The published SAR shows that modifications at the C‑7 position are critical for achieving selectivity between CDK5 (IC₅₀ 110 nM) and DYRK1A (IC₅₀ 24 nM) over GSK3 (IC₅₀ 1200 nM) [1].

BACE1 Inhibitor Intermediate for CNS Drug Discovery Programs

This compound is explicitly referenced in the patent family originating from WO2014059185A1 as a key intermediate for spirocyclic BACE1 inhibitor synthesis, a program directed at Alzheimer's disease therapy [1]. The presence of both a reactive chlorine (for aromatic substitution) and a cyano group (for further transformation or as a metabolic stability‑modulating group) makes it uniquely suited for the multistep synthetic sequences required for CNS‑penetrant compounds. The regiospecificity of the 7‑carbonitrile ensures faithful construction of the patented chemical space without isomeric contamination [2].

Contract Research and CDMO Procurement for GMP Supply Chains

The compound's documented availability at NLT 98% purity under ISO‑certified quality systems positions it as a viable candidate for integration into GMP supply chains by CDMOs and pharmaceutical chemical development groups [1]. The existence of multiple qualified suppliers with consistent catalog specifications (97–98% purity) reduces single‑source dependency risk and supports competitive procurement, a key consideration for organizations scaling from medicinal chemistry to preclinical development [2].

Quote Request

Request a Quote for 4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.